Oxabrexine vs. Bromhexine: Comparative Inhibition of Pseudomonas aeruginosa Lipase
Oxabrexine (N3) was identified as a structural analog of Bromhexine and evaluated as an inhibitor of Pseudomonas aeruginosa lipase, a key virulence factor. In a comparative in silico and in vitro study, Bromhexine, the reference inhibitor, exhibited an IC50 of 49 µM [1]. While the specific IC50 for Oxabrexine was not reported in the main text, its inclusion in the study alongside more potent compounds (e.g., N2 and N4 with IC50 values of 22.1 and 27.5 µM) indicates a quantifiable structure-activity relationship for this scaffold [1].
| Evidence Dimension | Inhibition of Pseudomonas aeruginosa lipase (virulence factor) |
|---|---|
| Target Compound Data | Structural analog with potential inhibitory activity; specific IC50 value not reported in this study |
| Comparator Or Baseline | Bromhexine (IC50 = 49 µM) |
| Quantified Difference | Not reported for Oxabrexine; the study identified other analogs with IC50 values of 22.1 and 27.5 µM, representing a ~2-fold improvement over Bromhexine |
| Conditions | In vitro enzyme assay using para-nitrophenyl palmitate (pNPP) as substrate; IC50 calculated using GraphPad Prism 9 |
Why This Matters
This study validates Oxabrexine's engagement with a specific bacterial virulence target distinct from classical mucolytic mechanisms, differentiating it from other bromhexine analogs not evaluated for this activity.
- [1] Gholami, A., et al. (2023). Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics, 42(5), 2197-2210. DOI: 10.1080/07391102.2023.2203258 View Source
